Methyl 3-(2-pyridyl)-2-propenoate
Overview
Description
Methyl 3-(2-pyridyl)-2-propenoate is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis of Azolyl-3-propenoic Esters : A study by Blake, McNab, and Thornley (1997) explored the structures of four azolyl-3-propenoic esters, including variants of Methyl 3-(2-pyridyl)-2-propenoate. The research highlighted the planar structure of azole rings and side chains in these compounds, with extensive hydrogen bonding observed in certain derivatives (Blake, McNab, & Thornley, 1997).
Synthesis of Meridianin Analogues : Časar et al. (2005) described the synthesis of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a close relative of this compound. Their work illustrated how this compound can be efficiently synthesized and further treated with various (thio)ureas to yield high-yield derivatives, expanding the family of meridianine analogues (Časar, Bevk, Svete, & Stanovnik, 2005).
Stereoselective Synthesis : Research by Zhong et al. (1999) focused on the efficient stereoselective synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate, which shares a similar structure with this compound. Their methodology provided insights into the synthesis of complex structures relevant to medicinal chemistry (Zhong et al., 1999).
Synthetic Transformations : Baš et al. (2001) conducted research on the synthesis and transformations of Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a compound structurally related to this compound. Their study contributed to understanding the chemical reactivity and potential applications of such compounds in organic synthesis (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).
Reactivity and Preparation Studies : Koch et al. (1990) discussed the preparation, structure, and reactivity of Methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl)propenoate dichloride, closely related to the target compound. This research provided valuable information on the synthesis and potential reactivity of these types of compounds (Koch, Waterman, Banks, & Streitwieser, 1990).
Annulation and Synthesis of Tetrahydropyridines : Zhu, Lan, and Kwon (2003) explored the synthesis of tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate, which has structural similarities to this compound. Their findings contribute to understanding the synthetic routes and reactivity of such compounds (Zhu, Lan, & Kwon, 2003).
Properties
IUPAC Name |
methyl 3-pyridin-2-ylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRVUFHSLSLFOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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